molecular formula C15H18ClNO5S B12622835 C15H18ClNO5S

C15H18ClNO5S

Cat. No.: B12622835
M. Wt: 359.8 g/mol
InChI Key: BZQROFMABNPGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a complex organic molecule that contains a variety of functional groups, including an acetamido group, a chlorophenoxy group, and a sulfanyl-propanoic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenoxy intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

(2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to (2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid include other acetamido and chlorophenoxy derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of (2R)-2-acetamido-3-[2-(4-chlorophenoxy)-2-methyl-propanoyl]sulfanyl-propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H18ClNO5S

Molecular Weight

359.8 g/mol

IUPAC Name

8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methylchromen-2-one;hydrochloride

InChI

InChI=1S/C15H17NO5S.ClH/c1-9-6-14(18)21-15-11(9)2-3-13(17)12(15)7-16-10-4-5-22(19,20)8-10;/h2-3,6,10,16-17H,4-5,7-8H2,1H3;1H

InChI Key

BZQROFMABNPGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O.Cl

Origin of Product

United States

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